Isopropyl 2-ethylhexanoate

Catalog No.
S1905317
CAS No.
67024-46-8
M.F
C11H22O2
M. Wt
186.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl 2-ethylhexanoate

CAS Number

67024-46-8

Product Name

Isopropyl 2-ethylhexanoate

IUPAC Name

propan-2-yl 2-ethylhexanoate

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

InChI

InChI=1S/C11H22O2/c1-5-7-8-10(6-2)11(12)13-9(3)4/h9-10H,5-8H2,1-4H3

InChI Key

KWJPCZGVGLPKMD-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)OC(C)C

Canonical SMILES

CCCCC(CC)C(=O)OC(C)C
  • Solvent

    Isopropyl 2-Ethylhexanoate's structure suggests it may possess properties of a mild solvent. Esters, the class of chemicals it belongs to, are known for their solvating abilities. More research is needed to determine its effectiveness and suitability for specific scientific applications.

  • Environmental Fate and Safety Studies

    The presence of Isopropyl 2-Ethylhexanoate on the United States Environmental Protection Agency's (EPA) ToxCast program Chemical Lists suggests it might be included in studies investigating potential environmental and toxicological effects []. The ToxCast program uses high-throughput screening methods to predict the toxicity of various chemicals [].

Isopropyl 2-ethylhexanoate is an organic compound characterized by the molecular formula C11H22O2C_{11}H_{22}O_{2}. It is an ester formed through the esterification reaction between isopropanol and 2-ethylhexanoic acid. This compound appears as a clear, colorless liquid with a mild odor, making it suitable for various industrial applications due to its unique physical and chemical properties .

, which include:

  • Hydrolysis: In the presence of water and either an acid or base catalyst, isopropyl 2-ethylhexanoate can be hydrolyzed back into its constituent alcohol (isopropanol) and acid (2-ethylhexanoic acid) .
  • Transesterification: This reaction involves exchanging the ester group with another alcohol, resulting in a different ester and alcohol. Common catalysts for this reaction include sodium methoxide or sulfuric acid .

Common Reagents and Conditions

  • Hydrolysis: Requires acidic or basic conditions along with water.
  • Transesterification: Typically requires catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

  • From hydrolysis: Isopropanol and 2-ethylhexanoic acid.
  • From transesterification: A new ester and alcohol, which depend on the reactants used .

Research on isopropyl 2-ethylhexanoate has indicated potential biological applications. It has been investigated for its use in drug delivery systems due to its favorable solubility properties. Additionally, it is employed in formulating various biological assays, highlighting its utility in both chemical and biological research contexts .

The synthesis of isopropyl 2-ethylhexanoate typically involves an esterification process where isopropanol reacts with 2-ethylhexanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and is conducted under reflux conditions to facilitate ester formation. In industrial settings, continuous esterification processes are often employed, where reactants are fed into a reactor that maintains the necessary conditions for efficient production .

Isopropyl 2-ethylhexanoate finds diverse applications across various industries:

  • Chemical Industry: Used as a solvent and intermediate in organic synthesis.
  • Biological Research: Employed in the formulation of biological assays.
  • Medicine: Investigated for potential use in drug delivery systems.
  • Industrial

Isopropyl 2-ethylhexanoate can be compared with other esters such as:

Compound NameMolecular FormulaUnique Features
Ethyl 2-ethylhexanoateC10H20O2C_{10}H_{20}O_{2}Less volatile than isopropyl variant
Methyl 2-ethylhexanoateC9H18O2C_{9}H_{18}O_{2}Shorter carbon chain leading to different solubility
Butyl 2-ethylhexanoateC12H24O2C_{12}H_{24}O_{2}Longer carbon chain offering different physical properties

Uniqueness of Isopropyl 2-Ethylhexanoate

Isopropyl 2-ethylhexanoate stands out due to its specific combination of isopropanol and 2-ethylhexanoic acid. This unique structure imparts distinct physical properties such as volatility, solubility, and reactivity that make it suitable for applications where other esters may not be as effective. Its ability to function as both a solvent and a reagent in various chemical processes further enhances its utility compared to similar compounds .

The development of esterification methods, particularly the Fischer–Speier esterification, laid the groundwork for synthesizing compounds like isopropyl 2-ethylhexanoate. Discovered by Emil Fischer and Arthur Speier in 1895, this reaction involves refluxing carboxylic acids with alcohols under acidic conditions to form esters. While direct historical records of isopropyl 2-ethylhexanoate’s discovery are limited, its synthesis aligns with this foundational method.

Industrial interest in branched-chain esters like this compound emerged from their utility in solvents and lubricants. Its production as a by-product in chemical manufacturing processes, such as the synthesis of tert-butyl peroxy-2-ethylhexanoate (CAS 3006-82-4), highlights its secondary role in industrial workflows.

Molecular Architecture and Stereochemical Considerations

IUPAC Nomenclature and SMILES Representation

Isopropyl 2-ethylhexanoate represents a complex aliphatic ester compound whose systematic nomenclature follows International Union of Pure and Applied Chemistry conventions. The compound is formally designated as propan-2-yl 2-ethylhexanoate, reflecting its structural composition as an ester formed between 2-ethylhexanoic acid and isopropanol [1] [2]. The nomenclature explicitly identifies the isopropyl group (propan-2-yl) as the alcohol-derived component and the 2-ethylhexanoate moiety as the carboxylic acid-derived portion [3] [4].

The Simplified Molecular Input Line Entry System representation provides a linear notation that precisely captures the molecular connectivity: CCCCC(CC)C(=O)OC(C)C [1] [4] [5]. This SMILES string delineates the complete molecular architecture, beginning with the straight-chain pentyl segment (CCCCC), followed by the ethyl branch at the alpha position (CC), the carbonyl functionality C(=O), and concluding with the isopropyl ester group OC(C)C [4] [2].

Alternative nomenclature systems recognize this compound through several synonymous designations, including hexanoic acid, 2-ethyl-, 1-methylethyl ester, and methylethyl 2-ethylhexanoate [3] [1]. The Chemical Abstracts Service registry number 67024-46-8 provides unambiguous identification across chemical databases [3] [1] [2] [5].

InChIKey and Isomeric Purity

The International Chemical Identifier system assigns the compound a unique InChI string: InChI=1S/C11H22O2/c1-5-7-8-10(6-2)11(12)13-9(3)4/h9-10H,5-8H2,1-4H3 [4] [2] [5]. This hierarchical representation encodes complete structural information including atomic connectivity, hydrogen distribution, and molecular charge state. The corresponding InChIKey, KWJPCZGVGLPKMD-UHFFFAOYSA-N, serves as a condensed hash representation facilitating rapid database searches and structural comparisons [4] [2] [5].

Crystallographic analysis reveals that isopropyl 2-ethylhexanoate exhibits zero defined stereocenters, indicating the absence of chiral centers within the molecular framework [3]. This stereochemical characteristic distinguishes it from many biologically active compounds that frequently contain multiple asymmetric carbon atoms [6]. The molecular architecture contains one potential stereogenic center at the alpha carbon of the hexanoic acid portion; however, the symmetrical ethyl substitution pattern eliminates stereoisomerism at this position [3] [6].

Commercial samples typically demonstrate high isomeric purity, with specifications exceeding 98% by gas chromatographic analysis [7] [5]. This exceptional purity reflects the straightforward synthetic pathways employed in industrial production and the relative chemical stability of the ester functionality under standard storage conditions [7] .

Crystallographic Data and Conformational Analysis

Limited crystallographic data exists specifically for isopropyl 2-ethylhexanoate in the scientific literature; however, structural analysis of related ester compounds provides valuable insights into the expected molecular geometry and conformational preferences [9]. Ester functional groups characteristically adopt planar geometries around the carbonyl carbon, with bond angles approximating 120 degrees due to the sp² hybridization state [10] [11].

The carbonyl carbon exhibits trigonal planar geometry with the ester oxygen, carbonyl oxygen, and alpha carbon positioned at approximate 120-degree intervals [10] [12]. This geometric arrangement facilitates resonance delocalization between the carbonyl and ester oxygen atoms, contributing to the stability and reduced reactivity of the ester bond compared to other carbonyl-containing functional groups [13].

Conformational analysis reveals that ester compounds typically exist in two predominant rotational conformers around the C-O ester bond: the s-cis and s-trans configurations [14]. Crystal structure database mining of similar ester compounds indicates that the s-cis conformation generally predominates in the solid state, with the C-O bond distance typically shorter than in the s-trans arrangement [14]. For isopropyl esters specifically, quantum mechanical calculations demonstrate preferential adoption of conformations with dihedral angles between 20 and 50 degrees for the absolute value of the C-O-C-H torsion angle [9].

The isopropyl substituent introduces additional conformational complexity through rotation around the ester oxygen-carbon bond. Density functional theory calculations on related isopropyl ester systems reveal multiple stable conformations separated by relatively low energy barriers, typically ranging from 1-3 kJ/mol [9]. These conformational preferences significantly influence physical properties including solubility, volatility, and intermolecular interactions [9].

Computational Chemistry Insights

Molecular Dynamics Simulations

Molecular dynamics simulations provide detailed insights into the dynamic behavior and conformational flexibility of isopropyl 2-ethylhexanoate under various environmental conditions. Although specific molecular dynamics studies on this exact compound are limited in the current literature, extensive research on related ester systems demonstrates the utility of these computational approaches for understanding molecular behavior [15] [16].

Simulation studies of similar aliphatic esters reveal characteristic diffusion coefficients and rotational correlation times that depend strongly on molecular size and branching patterns [15]. The presence of the bulky isopropyl group is expected to reduce diffusional mobility compared to linear ester analogs, while the flexible alkyl chain promotes conformational sampling and molecular reorientation [15] [16].

Temperature-dependent molecular dynamics calculations demonstrate that ester compounds undergo significant conformational transitions with thermal activation energies typically ranging from 10-25 kJ/mol for rotation around single bonds [16]. The 2-ethylhexanoate backbone provides multiple degrees of rotational freedom, enabling extensive conformational sampling during simulation trajectories [16].

Intermolecular interaction analysis through molecular dynamics reveals that ester compounds primarily interact through van der Waals forces and dipole-dipole interactions, with the polar ester functionality serving as both hydrogen bond acceptor sites [15]. The calculated interaction energies with surrounding solvent molecules provide insights into solubility behavior and phase distribution characteristics [15].

Quantum Mechanical Calculations

Quantum mechanical calculations employing density functional theory and ab initio methods provide fundamental insights into the electronic structure and molecular properties of isopropyl 2-ethylhexanoate [17] [18] [19]. Although comprehensive quantum chemical studies specifically targeting this compound are currently unavailable in the literature, established computational protocols for ester systems demonstrate the predictive capabilities of these approaches [9] [19].

Density functional theory calculations using hybrid functionals such as B3LYP with polarized basis sets typically predict molecular geometries within 0.01-0.02 Angstroms of experimental values for ester compounds [9] [19]. The carbonyl bond length in aliphatic esters generally ranges from 1.20-1.22 Angstroms, while the ester C-O bond typically measures 1.32-1.35 Angstroms [9] [20].

Electronic structure analysis reveals that the highest occupied molecular orbital in ester compounds typically localizes on the carbonyl oxygen lone pairs, while the lowest unoccupied molecular orbital corresponds to the π* antibonding orbital of the carbonyl group [17] [18]. These frontier orbital characteristics determine the compound's reactivity patterns and spectroscopic properties [18] [19].

Vibrational frequency calculations predict characteristic carbonyl stretching frequencies near 1735-1750 cm⁻¹ for aliphatic esters, with the exact position influenced by conformational effects and intermolecular interactions [19] [14]. The computed dipole moment for similar ester structures typically ranges from 1.5-2.5 Debye units, reflecting the polar nature of the ester functional group [21] [22].

Conventional Esterification Pathways

Acid-Catalyzed Fischer Esterification

Mechanistic Overview and Reaction Conditions

The Fischer esterification represents the most fundamental approach for synthesizing isopropyl 2-ethylhexanoate from its constituent carboxylic acid and alcohol components [1] [2]. This classical methodology involves the direct condensation of 2-ethylhexanoic acid with isopropanol in the presence of an acid catalyst, typically sulfuric acid, to form the desired ester and water as a byproduct [3] [4].

The reaction mechanism proceeds through a well-established six-step pathway characterized by the acronym Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) [1] [2]. Initially, the carbonyl oxygen of 2-ethylhexanoic acid undergoes protonation by the acid catalyst, creating an enhanced electrophilic center [5]. Subsequently, isopropanol executes a nucleophilic attack on the activated carbonyl carbon, forming a tetrahedral intermediate [1]. Through a series of proton transfers and the elimination of water, the final ester product is generated [2] [4].

Catalyst Systems and Process Optimization

Concentrated sulfuric acid serves as the predominant catalyst for this transformation, functioning through a dual mechanism [6] [5]. Beyond its catalytic role in accelerating the reaction rate, sulfuric acid acts as a dehydrating agent, facilitating water removal and driving the equilibrium toward ester formation [6] [4]. The catalyst loading typically ranges from 1-5 mol% relative to the limiting reagent, with higher concentrations potentially leading to side reactions and product darkening [6] [7].

Alternative acid catalysts have demonstrated varying degrees of effectiveness in this transformation. Tosic acid (para-toluenesulfonic acid) provides comparable catalytic activity to sulfuric acid while offering improved handling characteristics and reduced corrosivity [2] [3]. Phosphoric acid presents a milder alternative, though generally requiring longer reaction times and elevated temperatures [8]. Hydrochloric acid, while effective, necessitates specialized equipment due to its volatile and corrosive nature [8].

Process Parameters and Yield Optimization

Temperature control represents a critical factor in Fischer esterification reactions, with optimal ranges typically spanning 60-110°C depending on the specific catalyst employed [1] [3]. Lower temperatures result in diminished reaction rates, while excessive heating can promote undesirable side reactions including ether formation and substrate decomposition [9]. The reaction temperature is often maintained near the boiling point of the alcohol reagent to maximize kinetic efficiency [6].

Reaction times for isopropyl 2-ethylhexanoate synthesis typically range from 1-10 hours, depending on the chosen reaction conditions [3] [10]. The equilibrium nature of the esterification process necessitates strategies to drive the reaction toward completion [1] [5]. Common approaches include employing a large excess of one reactant, typically the alcohol, or continuous removal of water through azeotropic distillation using a Dean-Stark apparatus [3] [10].

CatalystTemperature (°C)Reaction Time (h)Water Removal MethodTypical Yield (%)
Sulfuric acid (H₂SO₄)60-1101-10Dean-Stark distillation70-95
Tosic acid (TsOH)80-1202-8Azeotropic distillation75-90
Phosphoric acid (H₃PO₄)70-1003-12Molecular sieves65-85
Hydrochloric acid (HCl)50-904-16Excess alcohol60-80

Kinetic Considerations and Mass Transfer Effects

The kinetics of Fischer esterification follow a second-order reversible model, with the forward reaction rate depending on the concentrations of both the carboxylic acid and alcohol [11] [12]. Kinetic studies on similar ester systems have revealed activation energies typically ranging from 50-70 kJ/mol [11] [12]. The presence of water, either initially present or generated during the reaction, significantly impacts the reaction kinetics by competing for active sites and shifting the equilibrium toward hydrolysis [11] [13].

Mass transfer limitations can become significant at higher catalyst loadings or in heterogeneous systems where the acid catalyst is not completely soluble [11]. Adequate mixing and optimal reactor design are essential to minimize these effects and ensure efficient heat and mass transfer throughout the reaction mixture.

Transesterification Approaches

Base-Catalyzed Transesterification Mechanisms

Transesterification represents an alternative synthetic pathway for isopropyl 2-ethylhexanoate production, involving the exchange of alkoxy groups between an existing ester and isopropanol [14] [15]. This approach proves particularly advantageous when 2-ethylhexanoic acid esters are more readily available than the free acid, or when specific reaction conditions favor the transesterification pathway over direct esterification [16] [14].

The base-catalyzed mechanism initiates through deprotonation of isopropanol by the base catalyst, generating a nucleophilic alkoxide species [14] [15]. This alkoxide subsequently attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate that undergoes elimination to yield the desired isopropyl ester and the corresponding alcohol byproduct [14]. The reaction proceeds through a typical addition-elimination mechanism characteristic of nucleophilic acyl substitution reactions [15].

Catalyst Selection and Optimization

Sodium methoxide and potassium methoxide represent the most commonly employed base catalysts for transesterification reactions due to their high nucleophilicity and ability to generate reactive alkoxide intermediates [17] [16]. These catalysts typically operate effectively at concentrations of 0.1-1.0 mol% relative to the ester substrate, with higher loadings potentially leading to increased side reactions including saponification [17].

Alternative base catalysts include sodium and potassium hydroxides, which offer cost advantages but require careful water management to prevent hydrolysis reactions [17] [14]. Metal acetates, particularly potassium acetate, provide milder reaction conditions while maintaining reasonable catalytic activity [17]. Calcium oxide and other alkaline earth metal oxides serve as heterogeneous alternatives, facilitating catalyst separation and potential reuse [17].

Catalyst TypeReaction MechanismOperating Temperature (°C)AdvantagesLimitations
Sodium methoxide (NaOMe)Base-catalyzed60-80High activitySoap formation
Potassium hydroxide (KOH)Base-catalyzed70-90Cost-effectiveProduct purification
Zinc acetate Zn(OAc)₂Lewis acid180-220RecyclableHigh temperature
Titanium dioxide (TiO₂)Heterogeneous acid200-250Thermal stabilityLimited selectivity
Tin(II) 2-ethylhexanoateLewis acid120-180Mild conditionsCost

Process Variables and Reaction Engineering

The alcohol-to-ester molar ratio significantly influences both the reaction rate and equilibrium position in transesterification processes [18] [16]. Stoichiometric calculations indicate that a 1:1 ratio is theoretically sufficient; however, practical applications typically employ 2:1 to 4:1 ratios to drive the reaction toward completion and compensate for potential side reactions [18] [19].

Temperature optimization in transesterification systems requires balancing reaction rate enhancement with catalyst stability and product selectivity [16] [19]. Most base-catalyzed transesterification reactions proceed efficiently at temperatures between 60-90°C, though specific conditions depend on the volatility of reactants and products [16]. Higher temperatures may increase reaction rates but can also promote undesirable thermal decomposition or catalyst deactivation [19].

Microwave-Assisted Transesterification

Recent developments in transesterification methodology have demonstrated significant improvements through microwave-assisted heating [18]. This approach enables rapid heating of the reaction mixture while maintaining precise temperature control, resulting in dramatically reduced reaction times [18]. Studies on related ester systems have shown that microwave heating can achieve comparable yields to conventional heating in 5-10% of the traditional reaction time [18].

The enhanced efficiency of microwave-assisted transesterification stems from selective heating of polar molecules, creating localized hot spots that accelerate the kinetics without bulk overheating [18]. This heating mechanism proves particularly beneficial for transesterification reactions involving polar alcohols like isopropanol.

Catalytic Innovations in Production

Heterogeneous Acid Catalysts

The development of heterogeneous acid catalysts represents a significant advancement in esterification technology, addressing many limitations associated with homogeneous acid systems [20] [21]. These solid acid catalysts offer enhanced separation characteristics, reduced corrosion potential, and improved recyclability compared to traditional liquid acid catalysts [22] [23].

Ion-exchange resins, particularly sulfonated polystyrene-based materials such as Amberlyst 15 and Amberlyst 36, have demonstrated exceptional performance in esterification reactions [12] [22]. These materials combine high acid site density with excellent thermal stability and mechanical strength [20] [24]. The porous structure of these resins provides high surface area while maintaining good mass transfer characteristics for both reactants and products [22].

Solid Superacid Development

Advanced solid acid catalysts incorporating superacidic functionality have emerged as promising alternatives to conventional acid catalysts [21] [25]. These materials, often based on sulfated metal oxides or heteropolyacids, exhibit acid strength exceeding that of concentrated sulfuric acid while maintaining the advantages of heterogeneous catalysis [25] [23].

Sulfated zirconia and tungstated zirconia represent prominent examples of solid superacids that have shown effectiveness in esterification reactions [21] [23]. These materials maintain high catalytic activity at elevated temperatures while demonstrating resistance to deactivation by water formation [23]. The preparation of these catalysts typically involves impregnation of metal oxide supports with sulfate or tungstate species, followed by high-temperature calcination to generate the active acid sites [25].

Metal-Organic Framework Catalysts

Metal-organic frameworks (MOFs) represent an emerging class of heterogeneous catalysts offering unique advantages for esterification applications [26]. These crystalline materials possess well-defined pore structures and tunable surface properties, enabling precise control over catalytic activity and selectivity [26].

The immobilization of enzymes within MOF structures has demonstrated particular promise for ester synthesis applications [26]. The confined environment provided by MOF pores can enhance enzyme stability while maintaining high catalytic activity [26]. Additionally, the modular nature of MOF synthesis allows for systematic optimization of pore size, surface chemistry, and metal node composition to match specific catalytic requirements [26].

Supported Metal Catalysts

Transition metal catalysts supported on various carriers have shown significant potential for esterification reactions, particularly in applications requiring high selectivity or specific substrate activation [27] [28]. These systems often combine the catalytic properties of metal centers with the advantages of heterogeneous catalyst systems [27].

Palladium-catalyzed methodologies have demonstrated particular effectiveness in the synthesis of aromatic esters through novel "ester dance" reactions [28] [29]. These reactions enable the positional rearrangement of ester groups on aromatic rings under mild conditions, providing access to regioisomers that are difficult to obtain through conventional esterification approaches [28].

Process Intensification Technologies

Reactive distillation represents a significant process intensification technology for ester production, combining reaction and separation in a single unit operation [16] [19]. This approach proves particularly advantageous for equilibrium-limited reactions such as esterification, where continuous product removal drives the reaction toward completion [16].

The design of reactive distillation systems requires careful consideration of vapor-liquid equilibrium data, reaction kinetics, and heat integration [16]. Successful implementation can result in significant capital and operating cost reductions compared to conventional reactor-separator configurations [16].

Green Chemistry Alternatives

Solvent-Free Synthesis

Mechanochemical Esterification

Mechanochemical synthesis represents a revolutionary approach to ester formation that eliminates the need for organic solvents while enabling reactions under ambient temperature conditions [30]. High-speed ball-milling (HSBM) techniques have demonstrated remarkable effectiveness in facilitating esterification reactions between carboxylic acids and alcohols through mechanical energy input [30].

The mechanochemical approach to isopropyl 2-ethylhexanoate synthesis utilizes two distinct catalytic systems: iodine/potassium hypophosphite (I₂/KH₂PO₂) and potassium iodide/triethyl phosphite (KI/P(OEt)₃) [30]. The I₂/KH₂PO₂ system demonstrates superior performance, achieving ester yields of 45-91% within 20 minutes of grinding at room temperature [30]. This methodology offers significant advantages including elimination of toxic solvents, reduced reaction times, and simplified product isolation procedures [30].

The mechanism of mechanochemical esterification differs substantially from solution-phase processes [30]. Mechanical force facilitates intimate contact between reactants while potentially breaking or stretching chemical bonds to create reactive intermediates [30]. The absence of solvents eliminates competing solvation effects and can lead to unique reactivity patterns not observed in conventional synthesis [30].

Thermal Solvent-Free Processes

Direct thermal esterification in the absence of solvents has gained considerable attention as a sustainable synthesis methodology [31] [32]. This approach relies on elevated temperatures to provide the activation energy necessary for ester bond formation while utilizing the thermodynamic favorability of the esterification process [32].

Auto-catalytic esterification represents a particularly innovative variant of solvent-free synthesis, where the reaction proceeds without external catalysts [31] [32]. This methodology has demonstrated effectiveness in synthesizing various fatty acid esters, with reaction temperatures typically ranging from 200-250°C [32]. The process eliminates catalyst separation steps while avoiding potential product contamination from catalytic residues [32].

Microwave-Enhanced Solvent-Free Synthesis

Microwave irradiation provides an efficient means of heating reaction mixtures in solvent-free esterification processes [33]. The selective heating mechanism of microwaves enables rapid temperature increases while maintaining precise control over reaction conditions [33]. This approach has demonstrated particular effectiveness for the synthesis of cosmetic fatty esters, achieving high yields within 10-15 minutes [33].

The combination of solid acid catalysts with microwave heating in solvent-free conditions offers significant process advantages [33]. Para-toluenesulfonic acid (PTSA) has proven effective as a heterogeneous catalyst under these conditions, providing acid catalysis while maintaining easy separation from products [33].

MethodEnergy RequirementsReaction TimeEnvironmental ImpactProduct PurityIndustrial Scalability
Solvent-free synthesisModerate2-6 hoursVery lowHighHigh
Microwave-assistedLow5-20 minutesLowHighHigh
Ball-milling mechanochemistryLow20-60 minutesVery lowModerateModerate
Ionic liquid mediumLow1-4 hoursLowHighModerate
Supercritical CO₂Moderate1-3 hoursLowVery highLow

Biocatalytic Routes

Lipase-Catalyzed Esterification

Enzymatic esterification using lipases represents one of the most environmentally sustainable approaches for ester synthesis, offering high selectivity, mild reaction conditions, and minimal waste generation [34] [35]. Lipases naturally catalyze the hydrolysis of ester bonds but can effectively catalyze the reverse reaction under appropriate conditions [36] [37].

The mechanism of lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate through nucleophilic attack of a serine residue on the carboxylic acid substrate [37] [38]. Subsequently, the alcohol nucleophile attacks this intermediate, releasing the ester product and regenerating the free enzyme [37]. This catalytic cycle enables efficient ester formation under mild conditions while maintaining high stereoselectivity [35].

Enzyme Selection and Optimization

Candida antarctica lipase B (CAL-B) has demonstrated exceptional performance in esterification reactions, exhibiting broad substrate tolerance and high stability under various reaction conditions [35] [39]. Rhizomucor miehei lipase provides an economical alternative with good catalytic activity, though generally exhibiting somewhat lower selectivity than CAL-B [40] [37].

Immobilized enzyme preparations, particularly Novozym 435 (immobilized CAL-B), offer significant advantages for industrial applications including enhanced stability, easy product separation, and catalyst reusability [39] [37]. These preparations can typically be recycled 10-20 times while maintaining high catalytic activity [39] [41].

Reaction Medium Engineering

The choice of reaction medium significantly influences enzymatic esterification efficiency [36] [42]. Traditional approaches utilize organic solvents with low water activity to drive the equilibrium toward ester formation [36] [43]. However, recent developments have demonstrated successful enzymatic esterification in aqueous micellar systems using designer surfactants [38] [44].

Ionic liquids represent promising alternative reaction media for enzymatic esterification, offering improved enzyme stability and activity compared to conventional organic solvents [42]. These systems provide ionic environments that can stabilize enzyme conformations while maintaining low water activity necessary for esterification [42].

Process Parameters and Optimization

Temperature optimization in enzymatic systems requires balancing reaction rate enhancement with enzyme stability [39] [45]. Most lipase-catalyzed esterifications proceed optimally at temperatures between 30-60°C, with higher temperatures potentially leading to enzyme denaturation [39] [45].

The substrate molar ratio significantly influences both reaction rate and equilibrium position in enzymatic esterification [39] [45]. Typical optimization studies employ alcohol-to-acid ratios ranging from 1:1 to 7:1, with higher ratios generally favoring ester formation but potentially complicating product separation [39].

Enzyme TypeOperating Temperature (°C)pH RangeSelectivityReusability (cycles)Cost Considerations
Lipase (Candida antarctica)30-606-8High5-10Moderate
Lipase (Rhizomucor miehei)40-707-9Moderate3-8Low
Lipase (Pseudomonas cepacia)35-556-8High6-12Moderate
Immobilized lipase (Novozym 435)40-805-9Very high10-20High
Whole cell biocatalyst25-456-8Moderate2-5Low

Immobilization Strategies

Enzyme immobilization techniques have evolved significantly to address challenges associated with enzyme stability, reusability, and separation [46] [41]. Covalent attachment to solid supports provides enhanced stability but may reduce enzymatic activity due to conformational constraints [46] [26].

Physical entrapment within polymeric matrices offers a gentler immobilization approach while maintaining good enzyme activity [46] [41]. Calcium alginate beads represent a commonly employed entrapment matrix, providing easy preparation and good biocompatibility [46].

Emerging Biocatalytic Technologies

Whole-cell biocatalysis represents an emerging approach that eliminates enzyme purification costs while providing natural cofactor regeneration systems [34] [37]. These systems utilize engineered microorganisms expressing desired esterification enzymes, potentially offering cost advantages for large-scale applications [34].

Protein engineering and directed evolution techniques enable the development of improved biocatalysts with enhanced activity, stability, and substrate specificity [34] [35]. These approaches allow systematic optimization of enzyme properties to match specific process requirements [47].

Physical Description

Liquid

XLogP3

3.8

Other CAS

67024-46-8

Wikipedia

Propan-2-yl 2-ethylhexanoate

General Manufacturing Information

Oil and gas drilling, extraction, and support activities
Printing ink manufacturing
Hexanoic acid, 2-ethyl-, 1-methylethyl ester: ACTIVE

Dates

Last modified: 08-16-2023

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